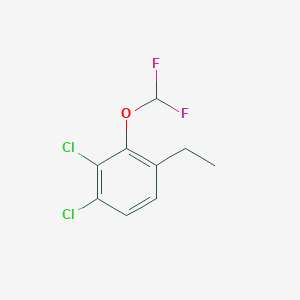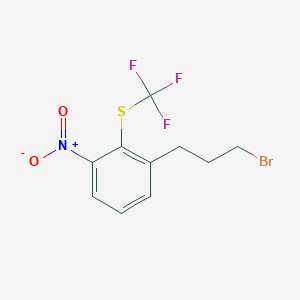
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-4,5-dicyanoimidazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Another trifluoromethyl-containing compound with distinct chemical properties and uses.
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of the trifluoromethyl group and the imidazole ring, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C6HF3N4 |
|---|---|
Peso molecular |
186.09 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6HF3N4/c7-6(8,9)5-12-3(1-10)4(2-11)13-5/h(H,12,13) |
Clave InChI |
MBVGJZDLUQNERS-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(N=C(N1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


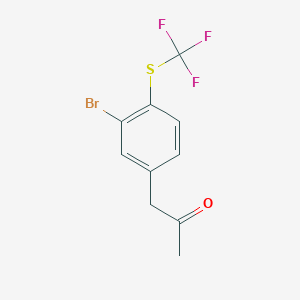
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)



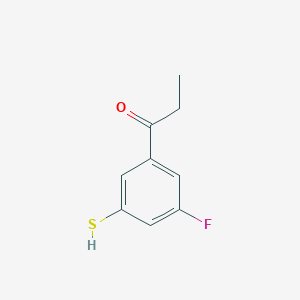
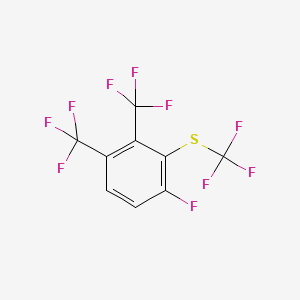
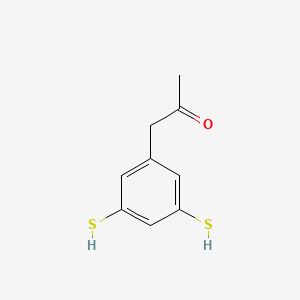
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)

